Penfluridol Penfluridol Penfluridol, also known as R-16341 and Semap, is long-acting anti-psychotic agent used for maintenance or long-term therapy of schizophrenia and other psychotic disorders. Penfluridol distributes extensively in fatty tissues following oral administration. This depot effect produces a very slow release of drug from the tissues, and results in a very long duration of activity. 3. Penfluridol is extensively metabolized by oxidative N-dealkylation to afford, as isolated metabolites, the beta-glucuronide conjugate of the diphenylbutyric acid derivative A1 and the unconjugated basic piperidine moiety B1.
Brand Name: Vulcanchem
CAS No.: 26864-56-2
VCID: VC0538950
InChI: InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2
SMILES: C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Molecular Formula: C28H27ClF5NO
Molecular Weight: 524 g/mol

Penfluridol

CAS No.: 26864-56-2

Inhibitors

VCID: VC0538950

Molecular Formula: C28H27ClF5NO

Molecular Weight: 524 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Penfluridol - 26864-56-2

CAS No. 26864-56-2
Product Name Penfluridol
Molecular Formula C28H27ClF5NO
Molecular Weight 524 g/mol
IUPAC Name 1-[4,4-bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol
Standard InChI InChI=1S/C28H27ClF5NO/c29-26-12-7-21(18-25(26)28(32,33)34)27(36)13-16-35(17-14-27)15-1-2-24(19-3-8-22(30)9-4-19)20-5-10-23(31)11-6-20/h3-12,18,24,36H,1-2,13-17H2
Standard InChIKey MDLAAYDRRZXJIF-UHFFFAOYSA-N
SMILES C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Canonical SMILES C1CN(CCC1(C2=CC(=C(C=C2)Cl)C(F)(F)F)O)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Appearance Solid powder
Melting Point 106.0 °C
Description Penfluridol, also known as R-16341 and Semap, is long-acting anti-psychotic agent used for maintenance or long-term therapy of schizophrenia and other psychotic disorders. Penfluridol distributes extensively in fatty tissues following oral administration. This depot effect produces a very slow release of drug from the tissues, and results in a very long duration of activity. 3. Penfluridol is extensively metabolized by oxidative N-dealkylation to afford, as isolated metabolites, the beta-glucuronide conjugate of the diphenylbutyric acid derivative A1 and the unconjugated basic piperidine moiety B1.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Penfluridol; McN-JR-16341; R-16341; McNJR16341; R16341; McN JR 16341; R 16341; Acemap; Semap
Reference 1: Ranjan A, Gupta P, Srivastava SK. Penfluridol: An Antipsychotic Agent Suppresses Metastatic Tumor Growth in Triple-Negative Breast Cancer by Inhibiting Integrin Signaling Axis. Cancer Res. 2016 Feb 15;76(4):877-90. doi: 10.1158/0008-5472.CAN-15-1233. Epub 2015 Dec 1. PubMed PMID: 26627008; PubMed Central PMCID: PMC4755811.
2: Wu L, Liu YY, Li ZX, Zhao Q, Wang X, Yu Y, Wang YY, Wang YQ, Luo F. Anti-tumor effects of penfluridol through dysregulation of cholesterol homeostasis. Asian Pac J Cancer Prev. 2014;15(1):489-94. PubMed PMID: 24528079.
3: Ranjan A, Srivastava SK. Penfluridol suppresses pancreatic tumor growth by autophagy-mediated apoptosis. Sci Rep. 2016 May 18;6:26165. doi: 10.1038/srep26165. PubMed PMID: 27189859; PubMed Central PMCID: PMC4870635.
4: Chien W, Sun QY, Lee KL, Ding LW, Wuensche P, Torres-Fernandez LA, Tan SZ, Tokatly I, Zaiden N, Poellinger L, Mori S, Yang H, Tyner JW, Koeffler HP. Activation of protein phosphatase 2A tumor suppressor as potential treatment of pancreatic cancer. Mol Oncol. 2015 Apr;9(4):889-905. doi: 10.1016/j.molonc.2015.01.002. Epub 2015 Jan 15. PubMed PMID: 25637283; PubMed Central PMCID: PMC4387089.
5: Enyeart JJ, Enyeart JA. Adrenal fasciculata cells express T-type and rapidly and slowly activating L-type Ca2+ channels that regulate cortisol secretion. Am J Physiol Cell Physiol. 2015 Jun 1;308(11):C899-918. doi: 10.1152/ajpcell.00002.2015. Epub 2015 Mar 18. PubMed PMID: 25788571; PubMed Central PMCID: PMC4451351.
6: Lu L, Wang W, Peng Y, Li J, Wang L, Wang X. Electrophysiology and pharmacology of tandem domain potassium channel TREK-1 related BDNF synthesis in rat astrocytes. Naunyn Schmiedebergs Arch Pharmacol. 2014 Apr;387(4):303-12. doi: 10.1007/s00210-013-0952-2. Epub 2014 Jan 9. PubMed PMID: 24402080.
7: Soares BG, Lima MS. Penfluridol for schizophrenia. Cochrane Database Syst Rev. 2006 Apr 19;(2):CD002923. Review. PubMed PMID: 16625563.
8: Keegan FP, Blum JJ. Inhibition of growth and of thymidine incorporation into DNA in Tetrahymena by chlorpromazine, pimozide and penfluridol. J Protozool. 1983 May;30(2):397-402. PubMed PMID: 6415270.
9: Wang RI, Larson C, Treul SJ. Study of penfluridol and chlorpromazine in the treatment of chronic schizophrenia. J Clin Pharmacol. 1982 May-Jun;22(5-6):236-42. PubMed PMID: 7107969.
10: Suárez Richards M, Mario Zelaschi N, Canero E. [Activity of a new neuroleptic, penfluridol (R-16341) in long-term treatments]. Acta Psiquiatr Psicol Am Lat. 1976 Sep;22(3):205-10. Spanish. PubMed PMID: 983750.
PubChem Compound 33630
Last Modified Nov 11 2021
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